2-[(Phenoxyacetyl)amino]benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(19)12-8-4-5-9-13(12)17-14(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUARFDNVPQFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Chemical Transformations
Nucleophilic substitution reactions are fundamental in the synthesis and functionalization of 2-[(Phenoxyacetyl)amino]benzamide and its derivatives. The most prominent of these is nucleophilic acyl substitution, which is the primary method for constructing the central amide linkage of the molecule. This reaction typically involves the attack of a nucleophile, such as an aminobenzamide, on an electrophilic phenoxyacetyl derivative.
The synthesis of various this compound derivatives has been achieved by reacting appropriately substituted 2-aminobenzamides with phenoxyacetyl chlorides in a suitable solvent like pyridine (B92270), which also acts as a base to neutralize the HCl byproduct. nih.gov The core of this transformation is the nucleophilic attack of the primary amino group of the 2-aminobenzamide (B116534) on the electrophilic carbonyl carbon of the phenoxyacetyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the stable amide bond. nih.govpsu.edu
The general scheme for this synthesis can be represented as follows:
Step 1: Activation of Phenoxyacetic Acid: Phenoxyacetic acid or its substituted analogues are converted into a more reactive electrophile, typically an acid chloride. This is often achieved by treatment with thionyl chloride (SOCl₂). nih.gov
Step 2: Nucleophilic Acyl Substitution: The resulting phenoxyacetyl chloride is then reacted with a 2-aminobenzamide derivative. The lone pair of electrons on the nitrogen atom of the 2-amino group acts as the nucleophile, attacking the carbonyl carbon. nih.govchemguide.co.uk
Step 3: Elimination and Product Formation: The tetrahedral intermediate formed collapses, leading to the elimination of a chloride ion and the formation of the N-acylated product, this compound. psu.edu
Research has demonstrated the synthesis of a wide array of derivatives using this methodology, showcasing its versatility. Modifications on both the phenoxyacetyl moiety and the 2-aminobenzamide ring have been explored. For instance, various substituents (R) have been introduced onto the 2-aminobenzamide core to investigate their influence on the properties of the final compounds. nih.gov
Detailed findings from a study on the synthesis of 2-(2-phenoxyacetamido)benzamides are presented below. The study involved the reaction of different acid chlorides with various 5-R-4-R₁-2-aminobenzamides. nih.gov
| Compound ID | R | R₁ | Phenoxyacetyl Moiety | Yield (%) | Melting Point (°C) |
| 17a | H | H | 2-Phenoxyacetyl | 70 | 129-130 |
| 17b | Cl | H | 2-Phenoxyacetyl | 75 | 179-180 |
| 17c | I | H | 2-Phenoxyacetyl | 72 | 195-196 |
| 17d | CH₃ | H | 2-Phenoxyacetyl | 78 | 165-166 |
| 17e | OCH₃ | H | 2-Phenoxyacetyl | 68 | 160-161 |
| 17f | OCH₃ | OCH₃ | 2-Phenoxyacetyl | 65 | 188-189 |
| 17g | H | H | 2-(4-Chlorophenoxy)acetyl | 73 | 145-146 |
| 17h | Cl | H | 2-(4-Chlorophenoxy)acetyl | 80 | 201-202 |
Table 1: Synthesis of various this compound derivatives via nucleophilic acyl substitution. Data sourced from a study on their synthesis and antiproliferative activity. nih.gov
The reactivity in these nucleophilic substitution reactions is governed by established chemical principles. The electrophilicity of the carbonyl carbon in the phenoxyacetyl chloride and the nucleophilicity of the attacking amine are key factors. psu.edu The presence of electron-withdrawing groups on the phenoxy ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups on the 2-aminobenzamide ring increase the nucleophilicity of the amino group, which also favors the reaction. libretexts.org
While the primary amino group is the main site of nucleophilic attack in the synthesis of the parent compound, other nucleophilic sites exist within the molecule. The secondary amide nitrogen also possesses a lone pair of electrons, although its nucleophilicity is significantly reduced due to resonance delocalization with the adjacent carbonyl group. smolecule.com Under specific conditions, this site could potentially participate in further substitution reactions. Similarly, the phenoxy and benzamide (B126) aromatic rings could undergo nucleophilic aromatic substitution if sufficiently activated by strong electron-withdrawing groups, though this is a less common transformation for this class of compounds under standard synthetic conditions. pressbooks.pub
Structure Activity Relationship Sar Studies
Identification and Elucidation of Pharmacophore Sites
A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is essential for its interaction with a biological target and the triggering of a response. dovepress.comnih.gov For the 2-[(phenoxyacetyl)amino]benzamide scaffold, the core structure consists of a benzamide (B126) ring connected via an amide linker to a phenoxyacetyl group. The biological activity of this class of compounds is deeply dependent on the integrity and substitution pattern of these components. mdpi.comresearchgate.net
Studies on related 2-aminobenzamide (B116534) derivatives suggest that the arrangement of heteroatoms can create dipolar pharmacophoric sites that are crucial for antimicrobial activity. researchgate.netnih.gov In the context of this compound, the essential pharmacophoric features include the diaryl ether partial structure, the amide linkage, and the benzamide system. mdpi.com The spatial relationship between the aromatic rings and the hydrogen-bonding capability of the amide group are considered key for molecular recognition at the target site.
Influence of Substituent Groups on Biological Activity
The biological activity of this compound can be significantly modulated by introducing various substituent groups onto its aromatic rings. Research into the antiproliferative effects of these derivatives against the K562 human chronic myelogenous leukemia cell line has provided detailed SAR data. nih.gov
Substitutions on the benzamide moiety, particularly at the 5-position, have shown positive effects on activity. nih.gov For instance, the introduction of an iodine atom or a 4,5-dimethoxy substitution at this position leads to compounds with notably enhanced inhibitory activity. nih.gov Specifically, the 5-iodo derivative (17j) was found to be the most active in a panel of synthesized compounds, exhibiting potent growth inhibition. nih.gov
Conversely, the simultaneous introduction of substituents onto both the benzamide and the phenoxyacetyl moieties has been found to be generally unfavorable for antiproliferative activity. nih.gov
The table below summarizes the antiproliferative activity of various substituted this compound derivatives against K562 cells.
Table 1: Influence of Substituents on Antiproliferative Activity
| Compound | Substituent (R) on Benzamide Ring | Substituent (R') on Phenoxyacetyl Ring | % Growth Inhibition at 10 µM | IC₅₀ (µM) |
|---|---|---|---|---|
| 17a | H | H | 49 | >10 |
| 17f | Cl | H | 65 | 7.8 |
| 17j | I | H | 85 | 0.8 |
| 17m | CH₃ | H | 55 | >10 |
| 17r | OCH₃ | H | 80 | 1.2 |
| 17u | 4,5-(OCH₃)₂ | H | 82 | 1.0 |
| 17g | H | 4-F | 52 | >10 |
| 17l | I | 4-F | 45 | >10 |
| 17n | CH₃ | 4-F | 48 | >10 |
| 17s | OCH₃ | 4-F | 50 | >10 |
Data sourced from a study on novel 2-acetamidobenzamides. nih.gov
Impact of Positional Isomerism on Efficacy and Selectivity
Positional isomerism, which involves changing the attachment point of a functional group on a molecular scaffold, can have a profound impact on the efficacy and selectivity of a compound. nih.govresearchgate.net In the case of phenoxyacetylaminobenzamide, the position of the phenoxyacetylamino side chain on the benzamide ring is a critical determinant of its biological activity. nih.gov
Studies comparing the ortho, meta, and para isomers of the compound have demonstrated that the ortho-substituted derivative possesses superior activity. When the phenoxyacetamido moiety is shifted from the ortho position (compound 17a) to the meta (compound 22) or para (compound 21) position, a significant reduction in antiproliferative activity against K562 leukemia cells is observed. nih.gov
This finding underscores the importance of the specific spatial arrangement of the phenoxyacetylamino group relative to the benzamide's carboxamide group for optimal biological function. The ortho configuration appears to be essential for achieving the correct orientation required for effective interaction with the biological target. nih.gov
Table 2: Effect of Positional Isomerism on Antiproliferative Activity
| Compound | Isomer Position | % Growth Inhibition at 10 µM |
|---|---|---|
| 17a | ortho | 49 |
| 22 | meta | 25 |
Data sourced from a study on novel 2-acetamidobenzamides. nih.gov
Conformational Analysis and Bioactive Conformations
A bioactive conformation is the specific three-dimensional shape a molecule must adopt to be recognized by its biological target and elicit a response. irbbarcelona.org For flexible molecules like this compound, identifying this active conformation from a multitude of possible shapes is a fundamental challenge in drug design. irbbarcelona.orgnih.gov
Computational methods such as systematic or stochastic conformational searches are employed to explore the potential energy landscape of a molecule and identify low-energy, stable conformations. leidenuniv.nlresearchgate.net It is known that the conformation in which a ligand binds to a protein is not always its lowest calculated energy state, and significant conformational rearrangements can occur upon binding. nih.gov
Experimental techniques also provide crucial information. The conformational behavior of this compound derivatives has been investigated using 1H NMR spectroscopy in different solvents. nih.gov Such studies can reveal details about the molecule's structure and how it might change in various environments, offering clues about the conformations that may be relevant for biological activity. The analysis of these conformations is vital for understanding how the molecule presents its pharmacophoric features to its target.
Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling applications of the compound This compound that aligns with the detailed outline provided.
While computational methods such as molecular docking, molecular dynamics simulations, and quantum chemical calculations are standard techniques used to investigate the properties and potential biological activities of benzamide derivatives and related structures, studies detailing these specific analyses for this compound could not be located. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
The methodologies mentioned in the requested outline are frequently applied to similar molecules to predict how they might interact with biological targets, assess their stability, and understand their electronic properties. nih.govfrontiersin.org For instance, research on other novel benzamide derivatives often includes:
Molecular Docking to predict binding affinities and interaction modes with protein active sites. mdpi.com
Molecular Dynamics Simulations to analyze the stability of ligand-protein complexes. nih.gov
Quantum Chemical (DFT) Calculations to determine electronic properties like HOMO-LUMO energy gaps.
However, without specific studies on This compound , it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested for this particular compound.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties that govern the reactivity of a molecule.
While a dedicated DFT analysis of 2-[(Phenoxyacetyl)amino]benzamide is not readily found in the literature, studies on similar benzamide (B126) structures provide a framework for understanding its potential electronic characteristics. For instance, DFT calculations are often employed to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Other calculated parameters include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the oxygen and nitrogen atoms of the amide group would be expected to be regions of negative potential, while the hydrogen atoms of the amide and amino groups would be areas of positive potential.
Table 1: Representative DFT-Calculated Electronic Properties of Benzamide Derivatives
| Property | Description | Illustrative Value for a Benzamide Derivative |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |
Note: The values in this table are illustrative and based on general findings for benzamide derivatives, not specific to this compound.
Energetic Analysis of Intermolecular Interactions
The way molecules interact with each other in the solid state is fundamental to their physical properties, such as solubility and melting point. Computational methods can be used to analyze and quantify these intermolecular interactions.
For a molecule like this compound, several types of non-covalent interactions would be expected to play a role in its crystal packing. These include hydrogen bonds, π-π stacking interactions, and van der Waals forces. The amide and amino groups are capable of forming strong hydrogen bonds, which are highly directional and significantly contribute to the stability of the crystal lattice. The two phenyl rings can engage in π-π stacking, further stabilizing the structure.
Studies on other benzamides have utilized computational techniques to decompose the total interaction energy into contributions from different types of forces (electrostatic, dispersion, and repulsion). researchgate.net This allows for a detailed understanding of the forces driving the self-assembly of the molecules in the crystalline state.
Table 2: Illustrative Intermolecular Interaction Energies in Benzamide Crystal Structures
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
| Hydrogen Bonding (N-H···O) | Strong directional interaction between a hydrogen atom on a nitrogen and an oxygen atom. | -3 to -8 |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -1 to -3 |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | -0.5 to -2 |
Note: The energy ranges are typical for interactions found in the crystals of benzamide derivatives and are not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies centered on this compound as the lead compound are prominently reported, QSAR studies on various classes of benzamide derivatives have been conducted for a range of biological targets. unair.ac.idresearchgate.net
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity.
For a hypothetical QSAR study on analogues of this compound, one might investigate the effect of substituents on the phenyl rings on a particular biological activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Table 3: Common Descriptors Used in QSAR Studies of Benzamide Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Topological | Wiener Index | Molecular branching. |
Pharmacophore Mapping
Pharmacophore mapping is another crucial computational tool in drug design. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For this compound, a hypothetical pharmacophore model could be developed based on its potential interactions with a biological target. For instance, if it were being investigated as an anticonvulsant, its features could be compared to known anticonvulsant drugs. researchgate.netnih.gov The amide group can act as both a hydrogen bond donor and acceptor. The two phenyl rings represent hydrophobic and potential aromatic interaction sites.
Once a pharmacophore model is established, it can be used to screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.
Table 4: Potential Pharmacophoric Features of this compound
| Feature | Moiety in this compound |
| Hydrogen Bond Donor | -NH2 group, -NH- group |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) |
| Hydrophobic/Aromatic | Phenoxy group, Benzamide phenyl ring |
Advanced Spectroscopic and Analytical Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H-NMR: Proton NMR (¹H-NMR) analysis of 2-[(Phenoxyacetyl)amino]benzamide reveals characteristic signals that confirm its structure. In studies of related derivatives, aromatic protons are typically observed in the chemical shift range of δ 6.24–8.67 ppm. google.com A key feature is the singlet corresponding to the amidic NH proton, which is exchangeable with D₂O and appears significantly downfield, between δ 11.99 and δ 12.92 ppm, due to deshielding effects and potential hydrogen bonding. google.com The methylene (B1212753) (-CH₂-) protons of the phenoxyacetyl group present a distinct singlet in the range of δ 4.61–4.91 ppm. google.com
The signals for the primary amide (-CONH₂) protons of the benzamide (B126) moiety can vary depending on the solvent. google.com For instance, in a non-polar solvent like chloroform, these protons may appear as a single broad signal. google.com However, in a solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), an intramolecular hydrogen bond between one of the NH₂ protons and the adjacent amide carbonyl oxygen can render the two protons diastereotopic. This results in two separate signals, with one appearing further downfield. google.com This effect is temperature-dependent and serves as strong evidence for the specific conformation of the molecule in solution. google.com
¹³C-NMR: Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Although specific data for the title compound is not widely published, expected chemical shifts can be predicted based on its constituent parts. The two carbonyl carbons (C=O) of the amide groups would be the most downfield, typically appearing in the δ 165–175 ppm region. Aromatic carbons are found between δ 110–160 ppm, while the methylene (-CH₂-) carbon signal is expected in the δ 60–70 ppm range.
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Functional Group |
| Benzamide C=O | 168 - 172 | Amide Carbonyl |
| Phenoxyacetyl C=O | 167 - 170 | Amide Carbonyl |
| Aromatic C-N | 145 - 155 | Aromatic |
| Aromatic C-O | 155 - 160 | Aromatic |
| Aromatic C-H / C-C | 115 - 135 | Aromatic |
| Methylene C-O | 65 - 70 | Aliphatic |
Note: These are predicted values based on typical shifts for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₅H₁₄N₂O₃), the molecular weight is approximately 270.29 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 270.
The fragmentation of this compound under MS conditions can be predicted based on the fragmentation of simpler amides and ethers. The structure offers several potential cleavage points. A common fragmentation pattern for benzamides involves the loss of the amino group (•NH₂) to form a stable benzoyl cation. In this molecule, fragmentation would likely follow characteristic pathways:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, potentially leading to the loss of the phenoxymethyl (B101242) radical (•OCH₂Ph) or the 2-aminobenzamide (B116534) radical.
Amide Bond Cleavage: Scission of the C-N bond of the secondary amide can lead to the formation of a phenoxyacetyl cation and a 2-aminobenzamide radical, or vice versa.
Benzamide Fragmentation: Loss of •NH₂ from the primary amide group to yield a fragment ion at [M-16]⁺. The subsequent loss of CO would produce a phenyl cation.
Ether Bond Cleavage: The C-O bond in the ether linkage can also cleave, leading to characteristic fragments.
The resulting mass spectrum would display a unique pattern of fragment ions, serving as a molecular fingerprint to confirm the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its amide, ether, and aromatic components.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3400 - 3250 | N-H Stretch | Primary & Secondary Amides | Medium-Strong |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 1680 - 1630 | C=O Stretch (Amide I) | Amide Carbonyls | Strong |
| 1650 - 1580 | N-H Bend | Primary Amine | Medium |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1300 - 1000 | C-O Stretch | Aryl Ether | Strong |
| 900 - 675 | C-H "oop" Bend | Aromatic | Strong |
Source: Based on data from general IR correlation charts and spectra of related compounds.
The presence of two distinct N-H stretching bands (asymmetric and symmetric) for the primary amide and a single band for the secondary amide would be expected. Similarly, two strong carbonyl (C=O) absorptions, known as the Amide I band, would likely be visible, corresponding to the two different amide environments. The strong C-O stretching from the ether linkage and various C-H and C=C bands from the aromatic rings would complete the spectral signature, confirming the presence of all key functional groups.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of synthesized compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In a standard RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase would consist of a gradient mixture of water (often containing a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Purity is assessed by monitoring the eluent with a detector, most commonly a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds). A pure sample should ideally result in a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities, and their area percentage can be used to quantify the purity level, which is often required to be >95% for research applications.
UV/Visible Spectroscopy for Purity and Concentration Determination
UV/Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. For organic molecules, this absorption corresponds to electronic transitions, typically π → π* transitions in conjugated systems like aromatic rings.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, likely between 200 and 350 nm, characteristic of its two phenyl rings and conjugated amide groups. The precursor, 2-aminobenzamide, exhibits absorption maxima around 250 nm and 335 nm. The final compound would have a spectrum reflecting the combined electronic systems of the benzamide and phenoxyacetyl moieties.
This technique is highly useful for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve of absorbance versus concentration using pure standards, the concentration of unknown samples can be accurately determined. This is also a simple and rapid method for making a preliminary assessment of purity.
X-ray Crystallography for Co-complex Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It works by analyzing the diffraction pattern produced when a beam of X-rays strikes a single crystal of the compound.
While a crystal structure for this compound itself may not be publicly available, the technique is paramount in understanding how such molecules interact with biological targets. For example, in a study of related N-(2-aminophenyl)benzamides designed as enzyme inhibitors, X-ray crystallography was used to determine the co-complex crystal structure with the target protein, Histone Deacetylase 2 (HDAC2).
This analysis provided precise details of the binding mode, revealing the specific amino acid residues involved in the interaction and the conformation adopted by the inhibitor within the enzyme's active site. Such structural data is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective therapeutic agents.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets and Therapeutic Applications
While initial interest in 2-[(phenoxyacetyl)amino]benzamide derivatives has been focused on specific areas, the future holds significant potential for expanding their therapeutic applications by investigating novel biological targets. The inherent versatility of the benzamide (B126) scaffold allows for modifications that can tune its activity toward a variety of biological pathways.
Recent studies have highlighted the potential of phenoxyacetamide derivatives in diverse therapeutic areas, including antimicrobial and anticancer applications. For instance, a series of N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi nih.gov. Although the tested compounds were inactive at the tested concentrations, this exploration into antimicrobial applications signifies a broadening of the therapeutic investigation for this class of compounds.
Furthermore, the antiproliferative activity of 2-(2-phenoxyacetamido)benzamido derivatives has been a key area of investigation. A study focusing on their antileukemic potential against the K562 human chronic myelogenous leukemia cell line demonstrated the promise of these compounds as anticancer agents nih.gov. The core structure of this compound is also related to benzamide derivatives that have shown activity as histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy nih.gov. Future research will likely focus on identifying specific isoforms of HDACs or other epigenetic modifiers as targets for novel derivatives.
The antioxidant potential of related benzamide structures also suggests a potential therapeutic avenue for conditions associated with oxidative stress nih.gov. By incorporating moieties known to possess antioxidant properties, novel derivatives of this compound could be developed and tested for their efficacy in neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
Rational Design and Synthesis of Advanced Derivatives with Improved Potency and Selectivity
The rational design of new derivatives based on the this compound scaffold is a cornerstone of future research. The goal is to synthesize advanced analogs with enhanced potency against their intended biological targets while minimizing off-target effects to improve their selectivity and safety profiles.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in the development of antiproliferative 2-(2-phenoxyacetamido)benzamides, various substituents on the benzamide and phenoxy rings can be systematically varied to understand their impact on activity nih.gov. The synthesis of a library of these compounds allows for the identification of key structural features that govern their biological effects.
The synthesis of novel phenoxyacetamide derivatives has also been explored for other applications, such as insecticidal agents researchgate.net. This highlights the adaptability of the core structure to different biological targets through chemical modification. Future synthetic efforts will likely involve the introduction of diverse heterocyclic rings, functional groups, and linkers to modulate the physicochemical properties and biological activity of the parent compound. The development of efficient synthetic methodologies, such as the PhIO-mediated oxidation for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, will facilitate the creation of these advanced analogs mdpi.com.
The following table summarizes some of the synthesized derivatives and their evaluated biological activities:
| Compound Class | Biological Activity Investigated | Key Findings | Reference |
| N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides | Antimicrobial (antibacterial and antifungal) | Devoid of activity at tested concentrations. | nih.gov |
| 2-(2-phenoxyacetamido)benzamido derivatives | Antiproliferative (antileukemic) | Showed potential against K562 cell line. | nih.gov |
| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Insecticidal | Exhibited efficacy against the cotton leafworm. | researchgate.net |
| Amino-substituted N-arylbenzamides | Antioxidant | Showed improved antioxidative properties compared to a reference compound. | nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery
The synergy between computational modeling and experimental validation is poised to accelerate the discovery and optimization of this compound-based drug candidates. In silico techniques are becoming increasingly integral to modern drug design, offering insights that can guide synthetic efforts and biological testing.
Molecular docking simulations can be employed to predict the binding modes of novel derivatives within the active sites of their target proteins. This approach was utilized in the design of benzoxazole-benzamide conjugates as potential VEGFR-2 inhibitors, providing a rational basis for their synthesis and subsequent biological evaluation nih.gov. Similar computational studies can be applied to derivatives of this compound to explore their interactions with a range of biological targets, including HDACs, kinases, and other enzymes implicated in disease.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities. These models can then be used to predict the potency of virtual compounds, prioritizing the synthesis of the most promising candidates. Furthermore, computational analysis can help in understanding the antioxidant mechanisms of benzamide derivatives, as demonstrated in a study on amino-substituted benzamides nih.govmdpi.com.
The integration of these computational approaches with high-throughput screening and other experimental assays will create a more efficient and informed drug discovery pipeline for this class of compounds.
Development as Molecular Probes for Mechanistic Biological Investigations
Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable molecular probes to investigate complex biological processes. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, these compounds can be used to identify and study their molecular targets and associated signaling pathways.
The development of photoreactive benzamide probes for histone deacetylase 2 (HDAC2) serves as an excellent example of this approach nih.gov. These probes, designed based on a benzamide scaffold, allow for the mapping of binding sites and the study of protein-ligand interactions in a cellular context. This strategy could be adapted to the this compound core to create probes for its specific biological targets.
The synthesis of such molecular probes would enable researchers to:
Identify the direct binding partners of bioactive derivatives in complex biological systems.
Visualize the subcellular localization of these compounds and their targets.
Investigate the downstream effects of target engagement on cellular signaling pathways.
The development of these chemical tools will not only advance our understanding of the mechanism of action of this compound derivatives but also contribute to the broader field of chemical biology by providing new instruments for biological exploration.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(Phenoxyacetyl)amino]benzamide?
The compound is synthesized via a two-step procedure:
- Step 1 : React aminobenzamide derivatives with phenoxyacetyl chloride in pyridine at 0–5°C, followed by 24-hour stirring.
- Step 2 : Precipitation via ice quenching, filtration, and crystallization from suitable solvents (e.g., ethanol or acetonitrile) . Key reagents include phenoxyacetyl chloride (synthesized from phenoxyacetic acid and thionyl chloride) and aminobenzamide precursors. Reaction efficiency depends on maintaining low temperatures to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR are critical for confirming the amide bond formation and aromatic substitution patterns. For example, the acetamido proton typically resonates at δ 8.5–9.0 ppm .
- UHPLC/MS : Used to verify molecular weight (e.g., [M+H]+ at m/z 301.29) and detect degradation products like 4-chlorobenzamide .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm amide functional groups .
Advanced Research Questions
Q. How do structural modifications influence the antiproliferative activity of this compound derivatives?
- Substituent Effects :
- Phenoxy Group : Electron-withdrawing groups (e.g., nitro or chloro) at the para-position enhance activity by improving binding to kinase domains .
- Benzamide Core : Methyl or methoxy groups at the ortho-position increase solubility but may reduce cellular uptake due to steric hindrance .
- Methodological Approach :
- SAR Studies : Synthesize derivatives with systematic substitutions and test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values to identify optimal substituents .
Q. What mechanisms underpin the biological activity of this compound analogs?
- Kinase Inhibition : Derivatives with thiazole or thiophene moieties (e.g., 2-[(thienylmethyl)thio]-benzamide) inhibit EGFR or VEGFR-2 by competing with ATP binding .
- Apoptosis Induction : Caspase-3/7 activation and PARP cleavage are observed in treated cells, suggesting a pro-apoptotic mechanism .
- Experimental Validation :
- Perform Western blotting to assess kinase phosphorylation levels.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives?
- Data Discrepancy Sources :
- Variations in assay conditions (e.g., serum concentration, incubation time).
- Impurity levels in synthesized compounds (e.g., unreacted phenoxyacetyl chloride).
- Resolution Strategies :
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Purity Validation : Characterize compounds via HPLC (>95% purity) and elemental analysis .
- Meta-Analysis : Compare data across studies while controlling for variables like cell line origin and passage number .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 1) | Minimizes hydrolysis |
| Solvent for Crystallization | Ethanol/Water (1:1) | Improves crystal formation |
| Stirring Time | 24 hours (Step 1) | Ensures complete acylation |
Table 2 : Antiproliferative Activity of Select Derivatives
| Derivative | Substituent | IC (μM) vs HeLa | Target Pathway |
|---|---|---|---|
| 17a (Parent compound) | None | 48.2 ± 3.1 | EGFR |
| 17d | 4-NO-phenoxy | 12.5 ± 1.8 | VEGFR-2 |
| 17v | 3-Cl-thiophene | 8.7 ± 0.9 | PI3K/Akt |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
